molecular formula C20H26N4O3 B2905521 N1-(5-methylisoxazol-3-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955528-97-9

N1-(5-methylisoxazol-3-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Katalognummer: B2905521
CAS-Nummer: 955528-97-9
Molekulargewicht: 370.453
InChI-Schlüssel: KLFAWCYXKLNOGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N1-(5-methylisoxazol-3-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 5-methylisoxazole moiety and a 1-propyl-1,2,3,4-tetrahydroquinoline group. The compound’s structure includes an oxalamide linker bridging two pharmacophoric units: a substituted isoxazole (5-methylisoxazol-3-yl) and a tetrahydroquinoline derivative. The 5-methyl group on the isoxazole may confer metabolic stability compared to unsubstituted isoxazoles. While direct crystallographic data for this compound is unavailable, structural analogs suggest that software like SHELX and ORTEP-3 may be employed for refinement and visualization .

Eigenschaften

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-10-24-11-4-5-16-13-15(6-7-17(16)24)8-9-21-19(25)20(26)22-18-12-14(2)27-23-18/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFAWCYXKLNOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(5-methylisoxazol-3-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, with the CAS number 955528-97-9 and a molecular weight of 370.4 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N1-(5-methylisoxazol-3-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is characterized by the presence of an isoxazole ring and a tetrahydroquinoline moiety. The molecular formula is C20H26N4O3C_{20}H_{26}N_{4}O_{3}.

PropertyValue
Molecular FormulaC20H26N4O3
Molecular Weight370.4 g/mol
CAS Number955528-97-9

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor in certain enzymatic pathways, potentially affecting neurotransmitter release and modulating receptor activity.

Target Interaction

Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction in cells. The specific receptor interactions for N1-(5-methylisoxazol-3-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide remain to be fully elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N1-(5-methylisoxazol-3-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. For instance:

  • Antibacterial Activity : In vitro assays have shown promising results against various bacterial strains. One study reported minimum inhibitory concentrations (MICs) against E. coli and Staphylococcus aureus at levels comparable to established antibiotics.

Cytotoxicity and Antiproliferative Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results indicate that N1-(5-methylisoxazol-3-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide may possess significant antiproliferative activity against certain cancer cells.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The findings revealed that the compound exhibited substantial antibacterial activity with an MIC value that suggests potential therapeutic applications in treating resistant infections.

Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the antiproliferative effects on human cancer cell lines. The results indicated a dose-dependent response in both HeLa and A549 cells, suggesting that further investigation into its mechanism could provide insights into new cancer therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s structural and functional properties can be contextualized against similar molecules, including oxalamide and acetamide derivatives (Table 1). Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Data (Unspecified Metric)*
Target Compound C19H24N4O3 ~356.4 5-methylisoxazol, propyl-tetrahydroquinoline N/A (inferred properties)
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide C18H22N4O3 342.4 Ethyl-tetrahydroquinoline, isoxazol-3-yl Structural analogue
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide C23H20FN5O3 449.4 Fluoro-indolin, 3-methylisoxazol, pyridin-4-yl 5.797
(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C25H23N5O3 465.5 Methyl-indolin, 3-methylisoxazol, quinolin-6-yl 5.408

*Metrics in likely represent biological activity (e.g., pIC50 or logP), though units are unspecified.

Key Observations :

Oxalamide vs.

Alkyl Chain Modifications :

  • Replacing the ethyl group in the compound with a propyl group increases molecular weight by ~14 Da and lipophilicity, which may improve tissue penetration but could affect metabolic clearance rates .

Substituent Effects on Activity :

  • Fluoro and methyl groups on the indolin core () correlate with variable activity metrics (5.797 vs. 5.408), suggesting electronic and steric effects influence potency . The target’s 5-methylisoxazol substituent may similarly modulate interactions with hydrophobic binding pockets.

Tetrahydroquinoline vs.

Research Implications and Limitations

  • Propyl vs. Ethyl : The propyl chain may extend residence time in hydrophobic environments but requires validation via pharmacokinetic studies.
  • Isoxazole Substitution : The 5-methyl group could mitigate oxidative metabolism, a common issue with unsubstituted heterocycles.

Software Utilization :

Crystallographic tools like SHELXL and WinGX are widely used for refining analogous small-molecule structures , though experimental validation of the target compound’s conformation is needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the isoxazole and tetrahydroquinoline precursors with oxalyl chloride derivatives. Key steps include:

  • Step 1 : Activation of the oxalamide core under anhydrous conditions (e.g., using DMF as a catalyst).
  • Step 2 : Coupling the 5-methylisoxazole-3-amine and tetrahydroquinoline-ethylamine moieties via nucleophilic substitution.
  • Optimization : Control reaction temperature (60–80°C) and use inert solvents (e.g., THF) to minimize side reactions. Monitor purity via TLC and HPLC .

Q. Which analytical techniques confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Infrared Spectroscopy (IR) : Confirmation of amide (C=O, ~1650 cm⁻¹) and isoxazole (C-O-C, ~1250 cm⁻¹) functional groups.
  • X-ray Crystallography : Resolve 3D conformation for target validation .

Q. What are the key structural features influencing reactivity and bioactivity?

  • Answer : The isoxazole ring (electron-deficient) enhances hydrogen bonding with biological targets, while the tetrahydroquinoline moiety provides lipophilicity for membrane penetration. The oxalamide linker allows conformational flexibility, critical for target engagement .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability.
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies; discrepancies may arise from differences in assay sensitivity (e.g., fluorometric vs. radiometric methods).
  • Meta-Analysis : Pool data from independent studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .

Q. What strategies elucidate molecular targets and mechanisms of action?

  • Answer :

  • Molecular Docking : Use software (AutoDock Vina) to predict binding to quinoline-dependent enzymes (e.g., cytochrome P450).
  • Pull-Down Assays : Label the compound with biotin for affinity purification of interacting proteins.
  • Kinase Profiling : Screen against kinase libraries (e.g., Eurofins) to identify off-target effects .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?

  • Answer :

  • Lipinski’s Rule Compliance : Adjust substituents (e.g., methyl groups) to improve solubility (LogP <5).
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., tetrahydroquinoline oxidation).
  • Prodrug Design : Introduce ester groups to enhance oral bioavailability .

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